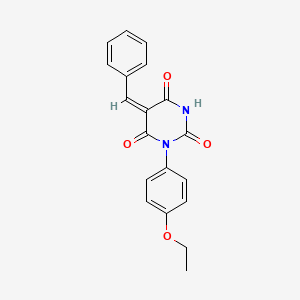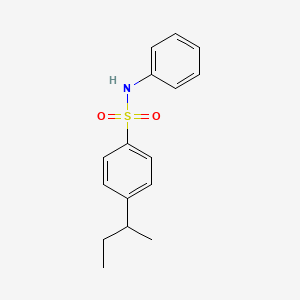
4-sec-butyl-N-phenylbenzenesulfonamide
Descripción general
Descripción
4-sec-butyl-N-phenylbenzenesulfonamide, also known as BPS, is a chemical compound that has gained popularity in scientific research due to its unique properties and potential applications. This compound belongs to the family of sulfonamides and is commonly used as a substitute for bisphenol A (BPA) in various products. BPS is a colorless, odorless, and crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 4-sec-butyl-N-phenylbenzenesulfonamide involves its interaction with carbonic anhydrase. 4-sec-butyl-N-phenylbenzenesulfonamide binds to the active site of the enzyme and inhibits its activity. This results in a decrease in the production of bicarbonate ions, which are essential for many physiological processes. The inhibition of carbonic anhydrase by 4-sec-butyl-N-phenylbenzenesulfonamide has been found to have therapeutic effects in various diseases.
Biochemical and Physiological Effects
4-sec-butyl-N-phenylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-sec-butyl-N-phenylbenzenesulfonamide also inhibits the growth of various microorganisms such as Escherichia coli and Candida albicans. Additionally, 4-sec-butyl-N-phenylbenzenesulfonamide has been found to have neuroprotective effects and can reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-sec-butyl-N-phenylbenzenesulfonamide in lab experiments is its low toxicity and high solubility in organic solvents. 4-sec-butyl-N-phenylbenzenesulfonamide is also stable under various conditions and can be easily synthesized in the lab. However, 4-sec-butyl-N-phenylbenzenesulfonamide has some limitations such as its low water solubility and poor bioavailability. These limitations can be overcome by using suitable formulations and delivery methods.
Direcciones Futuras
There are many potential future directions for the research on 4-sec-butyl-N-phenylbenzenesulfonamide. One of the areas of interest is the development of 4-sec-butyl-N-phenylbenzenesulfonamide-based drugs for the treatment of various diseases. Another area of research is the investigation of the effects of 4-sec-butyl-N-phenylbenzenesulfonamide on the environment and human health. The use of 4-sec-butyl-N-phenylbenzenesulfonamide in various products such as plastics and food packaging has raised concerns about its potential toxicity and environmental impact. Further research is needed to fully understand the effects of 4-sec-butyl-N-phenylbenzenesulfonamide on the environment and human health.
Aplicaciones Científicas De Investigación
4-sec-butyl-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. 4-sec-butyl-N-phenylbenzenesulfonamide is also a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. This property makes 4-sec-butyl-N-phenylbenzenesulfonamide a potential candidate for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
4-butan-2-yl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-13(2)14-9-11-16(12-10-14)20(18,19)17-15-7-5-4-6-8-15/h4-13,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVRDZXVAIBEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4838306.png)
![8-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4838318.png)
![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838319.png)
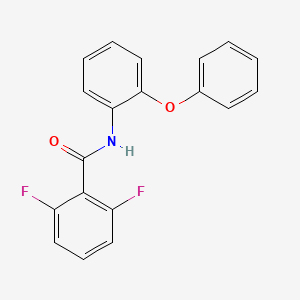
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4838327.png)

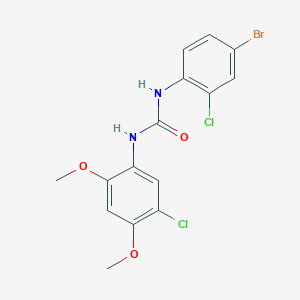
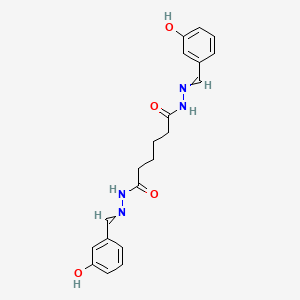
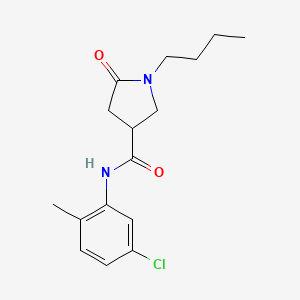
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-methylbutyl)benzamide](/img/structure/B4838357.png)

![1-ethyl-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4838377.png)
![4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4838387.png)
